molecular formula C20H25N3O3S B2938565 2,5-dimethyl-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)benzamide CAS No. 1428364-87-7

2,5-dimethyl-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)benzamide

Cat. No.: B2938565
CAS No.: 1428364-87-7
M. Wt: 387.5
InChI Key: DJIRDJAZJYOQAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-dimethyl-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)benzamide is a useful research compound. Its molecular formula is C20H25N3O3S and its molecular weight is 387.5. The purity is usually 95%.
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Properties

IUPAC Name

2,5-dimethyl-N-[(1-pyridin-3-ylsulfonylpiperidin-4-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O3S/c1-15-5-6-16(2)19(12-15)20(24)22-13-17-7-10-23(11-8-17)27(25,26)18-4-3-9-21-14-18/h3-6,9,12,14,17H,7-8,10-11,13H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJIRDJAZJYOQAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)NCC2CCN(CC2)S(=O)(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

2,5-Dimethyl-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C₁₈H₂₃N₃O₄S
  • Molecular Weight : 377.5 g/mol

The compound exhibits its biological activity primarily through inhibition of specific kinases and neurotransmitter receptors. Notably, it has been linked to the inhibition of GSK-3β (Glycogen Synthase Kinase 3 Beta), which plays a crucial role in various cellular processes, including metabolism and cell survival. Inhibitors of GSK-3β have been associated with neuroprotective effects and potential applications in treating neurodegenerative diseases.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

Activity Description
GSK-3β Inhibition Exhibits competitive inhibition with an IC₅₀ value reported around 8 nM .
Neuroprotective Effects Potentially beneficial in models of neurodegeneration due to its kinase inhibition .
Antipsychotic Potential Similar compounds have shown efficacy in reducing symptoms of psychosis .

Case Studies and Research Findings

  • Neuroleptic Activity
    A study evaluating various benzamide derivatives found that modifications similar to those in this compound enhanced neuroleptic activity. The structure-function relationship indicated that specific substitutions could significantly increase potency against apomorphine-induced stereotyped behavior in rodent models .
  • Kinase Inhibition Profile
    Research highlighted the compound's ability to inhibit GSK-3β effectively. Compounds with similar structural motifs displayed IC₅₀ values ranging from 10 to 1314 nM, suggesting that slight modifications can lead to significant changes in inhibitory potency . The presence of the pyridine sulfonamide moiety was critical for enhancing selectivity towards GSK-3β.
  • Therapeutic Applications
    The potential applications of this compound extend to treating conditions such as Alzheimer's disease and other neurodegenerative disorders. Its ability to modulate pathways involved in neuroinflammation and cell survival positions it as a candidate for further development .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.